

CEP-37440: A Technical Guide to a Dual FAK/ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CEP-37440	
Cat. No.:	B8055494	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-37440 is a potent, orally available small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Dysregulation of both FAK and ALK signaling pathways is implicated in the progression of various cancers, making a dual inhibitor an attractive therapeutic strategy.[1][4] This technical guide provides an in-depth overview of **CEP-37440**, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are correlated with increased malignancy and invasiveness in numerous tumor types. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements and mutations lead to the expression of oncogenic fusion proteins that drive several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.

CEP-37440 was developed to simultaneously target these two key oncogenic drivers. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in **CEP-37440**.



Chemical and Physical Properties

CEP-37440 is an orally bioavailable small molecule.

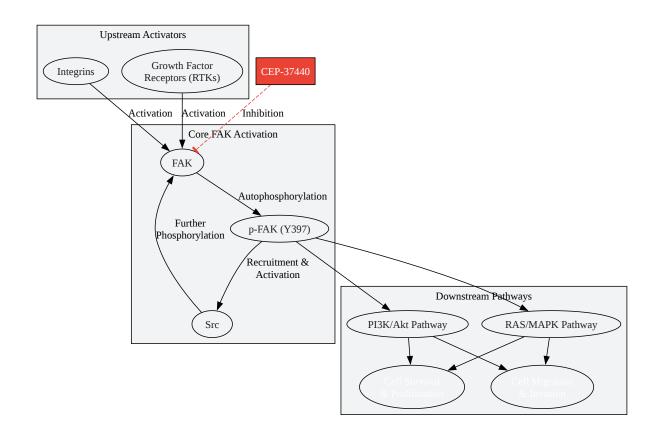
Property	Value	Reference
Chemical Formula	C30H38CIN7O3	
Molecular Weight	580.1 g/mol	
CAS Number	1391712-60-9	
Synonyms	ALK-FAK inhibitor CEP-37440	-

Mechanism of Action

CEP-37440 is a reversible, ATP-competitive inhibitor of both FAK and ALK. Its primary mechanism involves binding to the kinase domain of these proteins, thereby blocking their catalytic activity. A key downstream effect of **CEP-37440** is the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in FAK activation, creating a docking site for Src family kinases and initiating downstream signaling cascades. By preventing this, **CEP-37440** effectively disrupts FAK-mediated signaling. Similarly, it inhibits the kinase activity of ALK, leading to the disruption of ALK-mediated signal transduction pathways.

FAK Signaling Pathway

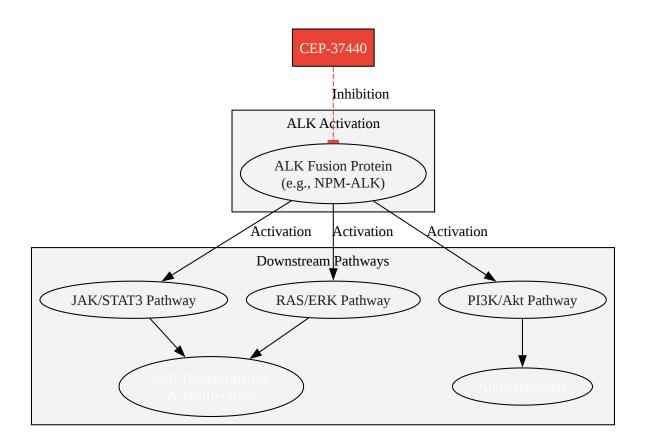




Click to download full resolution via product page

ALK Signaling Pathway





Click to download full resolution via product page

Quantitative Data Summary In Vitro Inhibitory Activity



Target	Assay Type	IC50 / Ki	Cell Line <i>l</i> Condition	Reference
FAK	Kinase Assay	IC50: 2.3 nM	-	
ALK	Kinase Assay	IC50: 3.5 nM	-	
FAK	Kinase Assay	Ki: 2.3 nM	ATP-competitive	
ALK	Kinase Assay	Ki: 120 nM	ATP-competitive	
ALK	Cellular Assay	IC50: 120 nM	75% human plasma	_

In Vitro Cellular Proliferation

Cell Line	Cancer Type	Concentration	Effect	Reference
FC-IBC02	Inflammatory Breast Cancer	300 nM	Decreased proliferation	
FC-IBC02	Inflammatory Breast Cancer	1000 nM	Complete inhibition of proliferation	
SUM190	Inflammatory Breast Cancer	1000 nM	50% decrease in proliferation	
KPL4	Breast Cancer	Not specified	Decreased proliferation	
MDA-IBC03	Inflammatory Breast Cancer	High concentration	Inhibition of proliferation	_
SUM149	Inflammatory Breast Cancer	High concentration	Slight response	-

In Vivo Efficacy in Xenograft Models



Xenograft Model	Cancer Type	CEP- 37440 Dose	Treatmen t Duration	Tumor Growth Inhibition (TGI)	Effect on Metastasi s	Referenc e
SUM190	Inflammato ry Breast Cancer	55 mg/kg bid	7 weeks	79.7%	Not specified	
FC-IBC02	Inflammato ry Breast Cancer	55 mg/kg bid	7 weeks	33%	Prevented brain metastasis	
SUM149	Inflammato ry Breast Cancer	55 mg/kg bid	7 weeks	23%	Not specified	
Sup-M2	Anaplastic Large Cell Lymphoma	3-55 mg/kg (b.i.d and q.d.)	12 days	Dose- dependent inhibition	Not specified	
CWR22	Prostate Cancer	55 mg/kg (p.o, once)	24 hours	Inhibition of FAK phosphoryl ation	Not specified	_

Pharmacokinetic Parameters

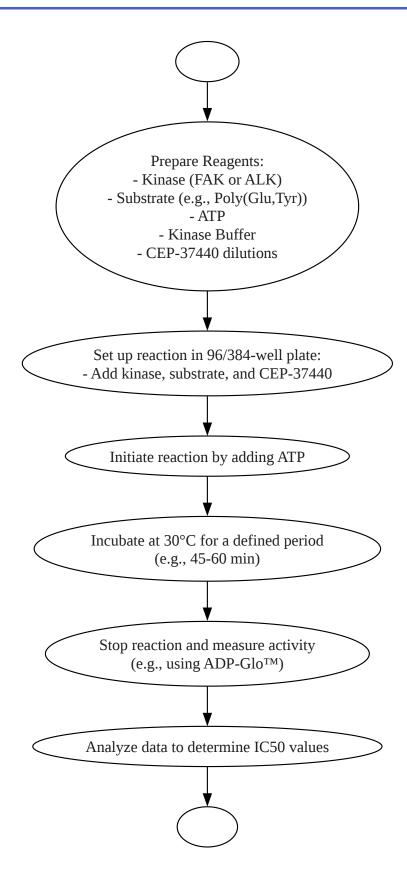
Species	Administration	Dose (mg/kg)	Key Findings	Reference
CD-1 Mouse	p.o and i.v.	1-10	Good pharmacokinetic parameters	
Sprague-Dawley Rat	p.o and i.v.	1-10	Good pharmacokinetic parameters	
Cynomolgus Monkey	Not specified	Not specified	Acceptable oral bioavailability	-



Experimental Protocols FAK/ALK Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of **CEP-37440** against FAK and ALK kinases.





Click to download full resolution via product page



- Recombinant FAK or ALK enzyme
- Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for FAK)
- ATP
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT for FAK)
- CEP-37440
- ADP-Glo™ Kinase Assay kit (or similar detection reagent)
- Microplate reader

Procedure:

- Prepare serial dilutions of **CEP-37440** in the appropriate kinase buffer.
- In a microplate, add the kinase, substrate, and CEP-37440 dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 45-60 minutes.
- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
- Plot the kinase activity against the concentration of **CEP-37440** to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of **CEP-37440** on the proliferation of cancer cell lines.

- Cancer cell lines of interest
- Complete cell culture medium



CEP-37440

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or SDS-HCl)
- · 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of CEP-37440 and incubate for the desired time (e.g., 24-192 hours).
- Add 10 μL of MTT stock solution to each well and incubate at 37°C for 3-4 hours.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-FAK (Tyr397)

This protocol is for detecting the phosphorylation status of FAK at Tyr397 in response to **CEP-37440** treatment.

- Cell lysates from treated and untreated cells
- RIPA buffer with protease and phosphatase inhibitors
- · BCA protein assay kit



- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody against p-FAK (Tyr397)
- Primary antibody against total FAK
- HRP-conjugated secondary antibody
- ECL substrate
- Imaging system

Procedure:

- Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Detect the chemiluminescent signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total FAK as a loading control.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of **CEP-37440**.



- Immunocompromised mice (e.g., SCID or nude mice)
- Cancer cell line (e.g., SUM190, FC-IBC02)
- Matrigel (optional)
- CEP-37440 formulation for oral administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into control and treatment groups.
- Administer CEP-37440 orally at the desired dose and schedule (e.g., 55 mg/kg, twice daily).
- Measure tumor volume with calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-FAK).

Conclusion

CEP-37440 is a promising dual inhibitor of FAK and ALK with potent anti-proliferative and anti-tumor activity demonstrated in preclinical models. Its ability to target two distinct oncogenic pathways provides a strong rationale for its further investigation as a cancer therapeutic. This technical guide provides a foundational understanding of **CEP-37440** and detailed methodologies to facilitate its study in a research setting. The provided data and protocols can serve as a valuable resource for scientists and clinicians working towards the development of novel cancer therapies.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cep-37440 | C30H38CIN7O3 | CID 71721648 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [CEP-37440: A Technical Guide to a Dual FAK/ALK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8055494#cep-37440-as-a-dual-fak-alk-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com